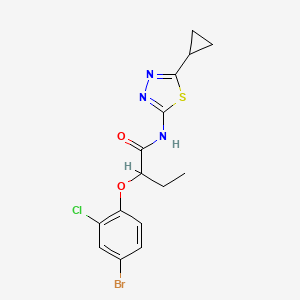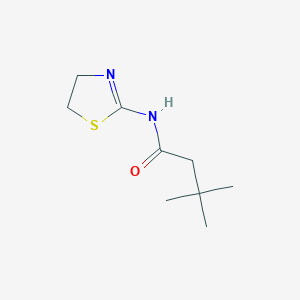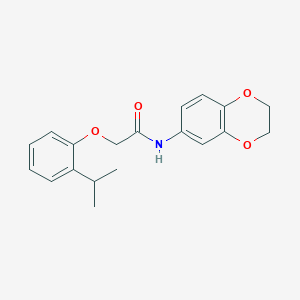![molecular formula C19H23N3O2S B4184532 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184532.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Wirkmechanismus
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune response. This compound binds to the P2X7 receptor and blocks its activation by ATP, which is the endogenous ligand for this receptor. This blockade of the P2X7 receptor results in the inhibition of various downstream signaling pathways, including the inflammasome pathway and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce neuropathic pain in animal models by inhibiting the release of pro-inflammatory cytokines. This compound has also been shown to reduce the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of beta-amyloid and alpha-synuclein, respectively. This compound has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. This compound also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. Another direction is to develop more potent and selective antagonists of the P2X7 receptor, which can overcome the limitations of this compound. Additionally, the development of new delivery systems for this compound can improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Finally, the elucidation of the crystal structure of the P2X7 receptor in complex with this compound can provide valuable insights into the mechanism of action of this receptor and can facilitate the development of more potent and selective antagonists.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of chronic pain, neurodegenerative disorders, and cancer. This compound has been shown to reduce neuropathic pain in animal models, and it has also been shown to reduce the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-10-16(11(2)24-22-10)17(23)21-18-20-15(9-25-18)19-6-12-3-13(7-19)5-14(4-12)8-19/h9,12-14H,3-8H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGVSUORZHDKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)
![1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184466.png)

![3-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184472.png)
![isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184479.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4184487.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4184488.png)
![N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4184505.png)

![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4184522.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide](/img/structure/B4184528.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184548.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)
